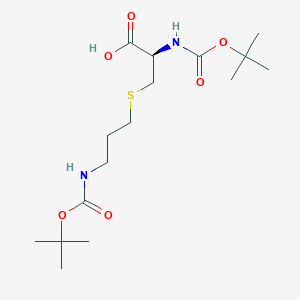
Boc-cys(3-(boc-amino)-propyl)-oh
概要
説明
Boc-cys(3-(boc-amino)-propyl)-oh is a compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) groups. These Boc groups protect the amino and thiol functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection at later stages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(3-(boc-amino)-propyl)-oh typically involves the following steps:
Protection of Cysteine: The thiol group of cysteine is first protected using a Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Propyl Chain: The protected cysteine is then reacted with 3-bromo-1-propanol to introduce the propyl chain. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group on the propyl chain is protected by reacting it with di-tert-butyl dicarbonate, again in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Boc-cys(3-(boc-amino)-propyl)-oh undergoes several types of chemical reactions:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Alkyl halides are used for nucleophilic substitution reactions.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products
Deprotection: Removal of Boc groups yields the free amino and thiol functionalities.
Substitution: Thioethers are formed when the thiol group reacts with alkyl halides.
Oxidation: Disulfides are formed upon oxidation of the thiol group.
科学的研究の応用
Boc-cys(3-(boc-amino)-propyl)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis:
Drug Development: The compound is used in the development of cysteine-containing drugs, where selective deprotection is crucial.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
作用機序
The mechanism of action of Boc-cys(3-(boc-amino)-propyl)-oh primarily involves the selective deprotection of Boc groups under acidic conditions. This allows for the controlled exposure of reactive amino and thiol groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or drug development.
類似化合物との比較
Similar Compounds
Boc-cys(3-amino-propyl)-oh: Similar structure but without the additional Boc protection on the amino group.
Fmoc-cys(3-(fmoc-amino)-propyl)-oh: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.
Ac-cys(3-(ac-amino)-propyl)-oh: Uses acetyl (Ac) protection instead of Boc.
Uniqueness
Boc-cys(3-(boc-amino)-propyl)-oh is unique due to its dual Boc protection, which provides greater control over the deprotection process. This makes it particularly useful in complex peptide synthesis where selective exposure of functional groups is required.
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6S/c1-15(2,3)23-13(21)17-8-7-9-25-10-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMHHTYCWGVAML-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















